2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-methoxyphenyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl alcohol. This intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative. Finally, the ethoxyethanol chain is introduced through an etherification reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid .
Scientific Research Applications
2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromo and methoxy substituents may enhance binding affinity and selectivity for certain receptors, leading to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(3-Chloro-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
- 2-[2-[4-[(3-Bromo-4-hydroxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Uniqueness
2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the specific combination of the bromo and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination may provide enhanced selectivity and potency in its interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
2-[2-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3/c1-21-16-3-2-14(12-15(16)17)13-19-6-4-18(5-7-19)8-10-22-11-9-20/h2-3,12,20H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNTZRQJGQVWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCOCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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